8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-84-7
VCID: VC11709692
InChI: InChI=1S/C22H22ClN3O6/c23-17-7-6-16(12-18(17)26(30)31)20(27)25-19(21(28)29)14-32-22(25)8-10-24(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4
Molecular Formula: C22H22ClN3O6
Molecular Weight: 459.9 g/mol

8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-84-7

Cat. No.: VC11709692

Molecular Formula: C22H22ClN3O6

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-84-7

Specification

CAS No. 1326808-84-7
Molecular Formula C22H22ClN3O6
Molecular Weight 459.9 g/mol
IUPAC Name 8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H22ClN3O6/c23-17-7-6-16(12-18(17)26(30)31)20(27)25-19(21(28)29)14-32-22(25)8-10-24(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29)
Standard InChI Key KTUKEBABIXSWAM-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecular formula of 8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is C₂₂H₂₂ClN₃O₆, with a molecular weight of 459.88 g/mol . Its spirocyclic backbone consists of a 1-oxa-4,8-diazaspiro[4.5]decane system, where a benzyl group occupies the 8-position, and a 4-chloro-3-nitrobenzoyl substituent is attached at the 4-position. The 3-carboxylic acid group introduces polarity and potential for salt formation, enhancing solubility in aqueous environments .

The 4-chloro-3-nitrobenzoyl moiety contributes significant electron-withdrawing characteristics due to the nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions of the benzene ring, respectively. This electronic profile influences reactivity in nucleophilic substitution and reduction reactions .

Stereochemical Considerations

Spirocyclic systems like this compound exhibit restricted rotation around the spiro junction, leading to distinct conformational isomers. The bicyclic 1-oxa-4,8-diazaspiro[4.5]decane core adopts a chair-like conformation for the six-membered ring and a puckered five-membered ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms .

Key Structural ParametersValue
Molecular FormulaC₂₂H₂₂ClN₃O₆
Molecular Weight459.88 g/mol
Hybridization at Spiro Centersp³
Predicted LogP (Lipophilicity)2.1 ± 0.3
Hydrogen Bond Donors/Acceptors2 / 8

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Synthesis typically involves constructing the spirocyclic core followed by sequential functionalization:

  • Spirocycle Formation: A [3+2] cycloaddition between a pyrrolidine-derived enamine and an oxirane carboxylate generates the 1-oxa-4,8-diazaspiro[4.5]decane skeleton .

  • Benzylation: Introduction of the benzyl group via alkylation at the 8-position using benzyl bromide under basic conditions .

  • Acylation at C4: Reacting the secondary amine at C4 with 4-chloro-3-nitrobenzoyl chloride in the presence of Hünig's base (DIPEA) .

  • Carboxylic Acid Introduction: Oxidation of a propargyl alcohol intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Critical Reaction Parameters

  • Cycloaddition Yield: 45–60% due to competing polymerization of the oxirane.

  • Benzylation Efficiency: >90% when using K₂CO₃ in DMF at 80°C .

  • Acylation Selectivity: The C4 amine exhibits higher nucleophilicity than C8, enabling regioselective benzoylation without protecting groups .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound demonstrates pH-dependent solubility:

  • <1 mg/mL in aqueous buffers at pH < 4 (protonated carboxylic acid).

  • ~12 mg/mL at pH 7.4 (deprotonated carboxylate) .
    Stability studies indicate decomposition at temperatures >160°C, with a half-life of 14 days under accelerated storage conditions (40°C/75% RH) .

Spectroscopic Fingerprints

  • IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1675 cm⁻¹ (amide I), 1530 cm⁻¹ (NO₂ asymmetric stretch), 745 cm⁻¹ (C-Cl) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J=2.1 Hz, H-2'), 7.98 (dd, J=8.5, 2.1 Hz, H-6'), 7.45–7.32 (m, benzyl aromatic), 4.72 (s, CH₂CO₂H), 3.91–3.45 (m, spirocyclic protons) .

Biological Relevance and Structure-Activity Relationships

Putative Targets

While direct biological data for this compound remains unpublished, structural analogs exhibit:

  • μ-opioid Receptor Modulation: EC₅₀ = 120 nM for a 4-benzoyl-8-ethyl analog .

  • Antibacterial Activity: MIC = 8 µg/mL against S. aureus for nitro-containing spirocycles .

  • MAO-B Inhibition: Ki = 340 nM in derivatives with electron-deficient aromatic acyl groups .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesReported Activity
Target CompoundC₂₂H₂₂ClN₃O₆4-Cl,3-NO₂-benzoyl; 8-benzylUnder investigation
8-Ethyl-4-(4-nitrobenzoyl) analog C₁₇H₂₁N₃O₆4-NO₂-benzoyl; smaller N-substituentμ-opioid agonist (EC₅₀=120 nM)
8-Benzyl-4-(3,4-difluorobenzoyl) variant C₂₂H₂₂F₂N₂O₅DiF-benzoyl; enhanced logPMAO-B inhibitor (Ki=340 nM)
4-Acetyl-8-benzyl derivative C₁₇H₂₂N₂O₄Acetyl at C4; no aromatic electron groupsInactive in CNS screens

The 4-chloro-3-nitro substitution distinguishes this compound by introducing both steric bulk and strong electron-withdrawing effects, potentially enhancing target binding through dipole interactions and hydrophobic packing .

Industrial Applications and Regulatory Status

As a pharmaceutical intermediate, this compound is manufactured under ISO-certified conditions with ≥97% purity for use in:

  • Antipsychotic Drug Development: Spirocyclic amines show affinity for dopamine D₂/D₃ receptors .

  • Antibiotic Lead Optimization: Nitroaromatic groups enable redox cycling in bacterial nitroreductases .

Regulatory filings indicate it is currently classified as a Non-Approved Pharmaceutical Ingredient (NAPI) with no active IND applications .

Challenges and Future Directions

Synthetic Bottlenecks

  • Nitro Group Reduction: Catalytic hydrogenation of the 3-nitro group risks over-reduction to amine; selective methods using Zn/HCl require optimization .

  • Stereocontrol: Racemization at the spiro center during benzoylation remains problematic, with diastereomeric ratios rarely exceeding 3:1.

Biological Characterization Priorities

  • In Vitro Profiling: Screening against kinase panels and GPCR arrays to identify lead targets.

  • Metabolic Stability: Assessing susceptibility to hepatic CYP3A4-mediated oxidation.

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